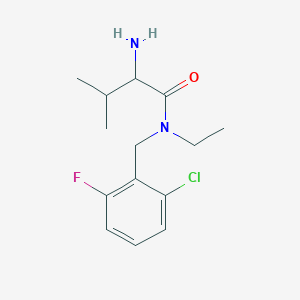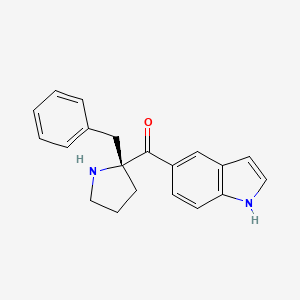![molecular formula C18H27N3O3 B14787227 Benzyl 3-[[2-aminopropanoyl(ethyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14787227.png)
Benzyl 3-[[2-aminopropanoyl(ethyl)amino]methyl]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3-[[2-aminopropanoyl(ethyl)amino]methyl]pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and is substituted with a benzyl group, an aminopropanoyl group, and an ethylamino group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-[[2-aminopropanoyl(ethyl)amino]methyl]pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Attachment of the Aminopropanoyl Group: The aminopropanoyl group can be introduced through an amide coupling reaction using 2-aminopropanoic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Introduction of the Ethylamino Group: The ethylamino group can be introduced through a reductive amination reaction using ethylamine and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl 3-[[2-aminopropanoyl(ethyl)amino]methyl]pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines, thiols, or alkoxides to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in DMF (dimethylformamide), ethylamine in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Benzyl 3-[[2-aminopropanoyl(ethyl)amino]methyl]pyrrolidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Benzyl 3-[[2-aminopropanoyl(ethyl)amino]methyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl 3-aminopropanoate: Similar structure but lacks the pyrrolidine ring and ethylamino group.
Ethyl 3-aminopropanoate: Similar structure but lacks the benzyl group and pyrrolidine ring.
Pyrrolidine-1-carboxylate: Contains the pyrrolidine ring but lacks the benzyl and aminopropanoyl groups.
Uniqueness
Benzyl 3-[[2-aminopropanoyl(ethyl)amino]methyl]pyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C18H27N3O3 |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
benzyl 3-[[2-aminopropanoyl(ethyl)amino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-3-20(17(22)14(2)19)11-16-9-10-21(12-16)18(23)24-13-15-7-5-4-6-8-15/h4-8,14,16H,3,9-13,19H2,1-2H3 |
InChI-Schlüssel |
LLLVOKYNOGOSOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


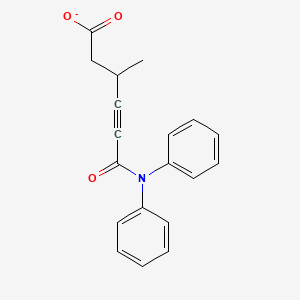

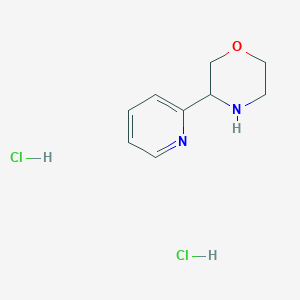
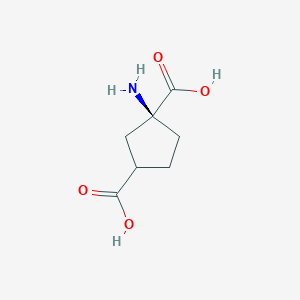
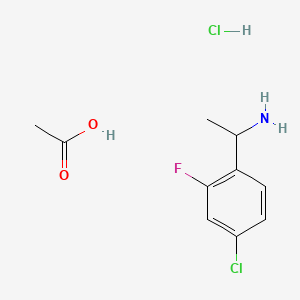

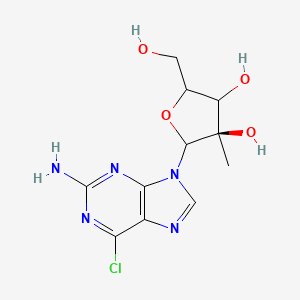
![2-[(6-Chloropyrazolo[3,4-d]pyrimidin-1-yl)methoxy]ethyl-trimethyl-silane](/img/structure/B14787216.png)
![3-(1,2,3,6-tetrahydropyridin-4-yl)-4,7a-dihydropyrrolo[3,2-b]pyridin-5-one](/img/structure/B14787220.png)
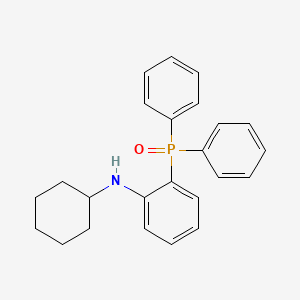
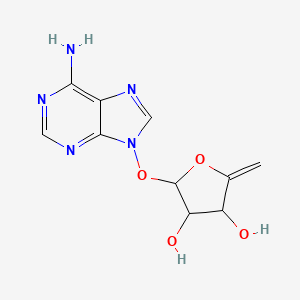
![Benzyl 3-[1-amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-1-carboxylate](/img/structure/B14787245.png)
